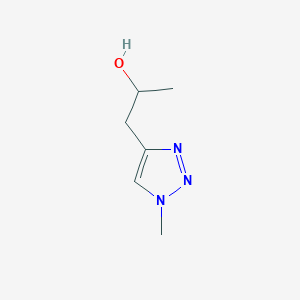
1-(1-甲基-1H-1,2,3-三唑-4-基)丙烷-2-醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "1-(1-methyl-1H-1,2,3-triazol-4-yl)propan-2-ol" is a triazole derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Triazole derivatives are often synthesized for their potential use as pharmaceuticals, particularly as antifungal agents, and for their binding affinity to various receptors in biological systems .
Synthesis Analysis
The synthesis of triazole derivatives typically involves the use of azide and alkyne precursors that undergo a cycloaddition reaction, commonly referred to as the click reaction. This reaction is often catalyzed by copper and is known for its efficiency and selectivity . The synthesis process can also include steps such as condensation, chlorination, esterification, and propargylation, depending on the specific functional groups and structural requirements of the desired compound .
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by the presence of a 1,2,3-triazole ring, which can be substituted at various positions to yield different derivatives. X-ray crystallography is a common technique used to determine the absolute configuration and to confirm the molecular structure of these compounds . Density Functional Theory (DFT) calculations are also employed to study the molecular geometry, vibrational frequencies, and electronic properties, providing insights into the behavior of these molecules in different environments .
Chemical Reactions Analysis
Triazole derivatives can participate in various chemical reactions due to their functional groups. The hydroxyl group in the compound can form hydrogen bonds, which can influence the compound's reactivity and interactions with other molecules . Additionally, the triazole ring can act as a scaffold for further chemical modifications, allowing for the synthesis of a wide range of derivatives with different biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives, such as solubility, melting point, and polarity, are influenced by their molecular structure and the nature of their substituents. The presence of different functional groups can affect the compound's solubility in various solvents and its overall stability . Theoretical studies using DFT can predict properties like nonlinear optical properties and thermodynamic properties, which are important for understanding the compound's behavior in biological systems and potential applications in materials science .
科学研究应用
抗真菌应用
1,2,3-三唑衍生物,包括 1-(1-甲基-1H-1,2,3-三唑-4-基)丙烷-2-醇,已显示出显着的抗真菌特性。例如,Lima-Neto 等人 (2012) 合成了 2-(1-芳基-1H-1,2,3-三唑-4-基)丙烷-2-醇并测试了它们对念珠菌属的抗真菌活性,发现卤代三唑表现出有希望的抗真菌特性 (Lima-Neto 等人,2012)。此外,Zambrano-Huerta 等人 (2019) 报告了 1,3-双-(1,2,3-三唑-1-基)-丙烷-2-醇衍生物对念珠菌属菌株的高抗真菌活性 (Zambrano-Huerta 等人,2019)。
光物理性质
源自 1,2,3-三唑的化合物,例如由腰果酚和甘油合成的化合物,表现出光物理特性,使其适合用作荧光生物标记物。Pelizaro 等人 (2019) 评估了这些化合物的毒性作用,发现急性毒性低,并暗示它们在生物柴油质量监测中的潜力 (Pelizaro 等人,2019)。
催化应用
1,2,3-三唑衍生物已用于催化应用中。Saleem 等人 (2013) 探索了 1,2,3-三唑基有机硫/-硒配体的半夹心钌 (II)配合物用于催化氧化和转移氢化 (Saleem 等人,2013)。在相关研究中,Saleem 等人 (2014) 研究了 Cp*RhIII/IrIII-1,2,3-三唑基有机硫属元素配体配合物的催化活性 (Saleem 等人,2014)。
光谱研究
已进行 1,2,3-三唑衍生物的光谱研究以了解其分子组织。Matwijczuk 等人 (2018) 研究了三唑衍生物在不同溶剂和浓度下的分子组织 (Matwijczuk 等人,2018)。
抗菌和抗氧化特性
1,2,3-三唑衍生物已显示出抗菌和抗氧化特性。Sumrra 等人 (2018) 合成了含三唑部分的席夫碱化合物并评估了它们的生物活性,注意到与金属离子配位后生物活性增强 (Sumrra 等人,2018)。
抗癌活性
具有 1,2,3-三唑环的化合物具有作为抗癌剂的潜力。Panathur 等人 (2013) 合成了一系列吲哚-三唑衍生物,发现一些分子对癌细胞系表现出有效的生长抑制作用 (Panathur 等人,2013)。
药物化学中的生物等排体
1,2,3-三唑环在药物化学中用作生物等排体,模拟不同的官能团以合成具有不同生物活性的新活性分子 (Bonandi 等人,2017)。
安全和危害
未来方向
属性
IUPAC Name |
1-(1-methyltriazol-4-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c1-5(10)3-6-4-9(2)8-7-6/h4-5,10H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRIBOFCAJXTSEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CN(N=N1)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-methyl-1H-1,2,3-triazol-4-yl)propan-2-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-fluorophenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2532616.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2532619.png)
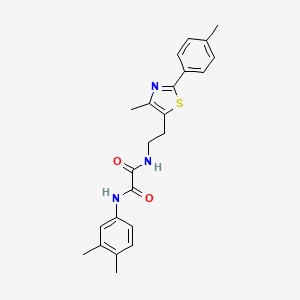
![1-[4-(4-acetylphenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2532625.png)
![(E)-1-benzyl-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2532626.png)
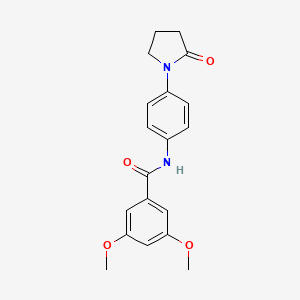

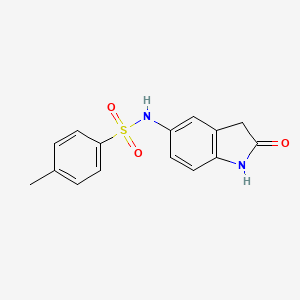
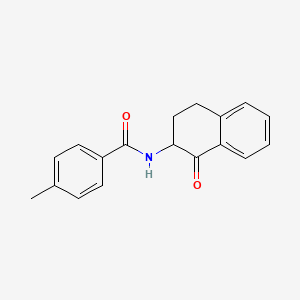
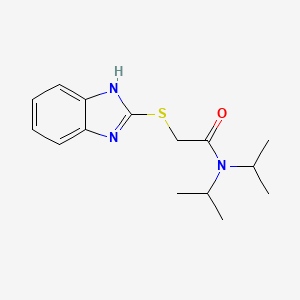
![4-[(2-chlorophenyl)methyl]-1-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2532634.png)
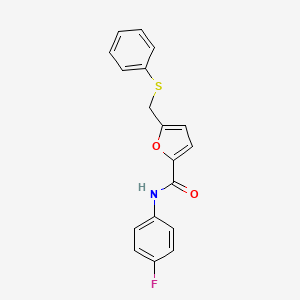
![3-Bromo-4-[2-(2,3-dihydroindol-1-yl)-2-oxoethoxy]benzaldehyde](/img/structure/B2532637.png)